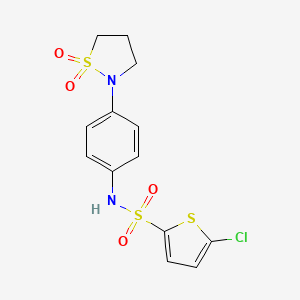

5-chloro-N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)thiophene-2-sulfonamide

Description

Properties

IUPAC Name |

5-chloro-N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]thiophene-2-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13ClN2O4S3/c14-12-6-7-13(21-12)23(19,20)15-10-2-4-11(5-3-10)16-8-1-9-22(16,17)18/h2-7,15H,1,8-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFKXAXSSNGSZOE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(S(=O)(=O)C1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(S3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13ClN2O4S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)thiophene-2-sulfonamide typically involves multiple steps:

Formation of the Isothiazolidine Ring: The isothiazolidine ring can be synthesized by reacting a suitable amine with sulfur dioxide and an oxidizing agent.

Chlorination: The phenyl ring is chlorinated using reagents such as thionyl chloride or sulfuryl chloride.

Coupling Reaction: The chlorinated phenyl is then coupled with thiophene-2-sulfonamide using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the use of greener solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the sulfonamide group.

Reduction: Reduction reactions can target the nitro group if present or the sulfonamide group.

Substitution: The chlorine atom on the phenyl ring can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydroxide (NaOH).

Major Products

Oxidation: Products may include sulfoxides or sulfones.

Reduction: Products may include amines or reduced sulfonamides.

Substitution: Products depend on the nucleophile used, such as substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for more complex molecules. Its functional groups allow for further chemical modifications, making it useful in synthetic organic chemistry.

Biology

Biologically, 5-chloro-N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)thiophene-2-sulfonamide has potential as an antimicrobial agent due to its sulfonamide group, which is known to inhibit bacterial growth.

Medicine

In medicine, this compound could be explored for its potential as an anti-inflammatory or anticancer agent. The presence of the sulfonamide group is significant, as many sulfonamide drugs are used to treat infections and other conditions.

Industry

Industrially, this compound could be used in the development of new materials with specific electronic or photonic properties due to the presence of the thiophene ring, which is known for its conductive properties.

Mechanism of Action

The mechanism of action of 5-chloro-N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)thiophene-2-sulfonamide would depend on its specific application. For instance, as an antimicrobial agent, it might inhibit bacterial enzymes by mimicking the structure of para-aminobenzoic acid (PABA), a substrate for bacterial folic acid synthesis.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural motifs with several sulfonamide and heterocyclic derivatives. Below is a comparative analysis based on structural features, biological activity, and applications:

Key Comparative Insights

Core Structure Differences: The target compound and 2k share a thiophene-sulfonamide backbone, but the substituents on the phenyl ring differ significantly. 3-Chloro-N-phenyl-phthalimide and diflumetorim belong to unrelated chemical classes (phthalimide and pyrimidinamine), limiting direct functional comparisons but highlighting structural diversity in chloro-substituted bioactive molecules .

Biological Activity: Compound 2k demonstrated aromatase inhibition, a property linked to its styryl group’s ability to mimic steroidal substrates . The target compound’s isothiazolidine dioxide moiety may alter binding kinetics due to its polar nature, though experimental confirmation is absent in the provided evidence.

Synthetic and Industrial Relevance: 3-Chloro-N-phenyl-phthalimide is a high-purity monomer for polyimide production, emphasizing industrial utility over bioactivity . In contrast, the target compound’s complexity suggests a focus on medicinal chemistry, though synthetic routes remain unelucidated in the evidence.

Biological Activity

5-chloro-N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)thiophene-2-sulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. The unique structural features of this compound, including the thiophene and isothiazolidinyl moieties, contribute to its diverse biological interactions.

Chemical Structure

The chemical structure of 5-chloro-N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)thiophene-2-sulfonamide can be described as follows:

| Property | Description |

|---|---|

| IUPAC Name | 5-chloro-N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)thiophene-2-sulfonamide |

| Molecular Formula | C16H14ClN3O4S2 |

| Molecular Weight | 430.3 g/mol |

| CAS Number | 941899-65-6 |

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and modulate various signaling pathways. The sulfonamide group mimics para-aminobenzoic acid (PABA), which is crucial for bacterial folic acid synthesis. By competitively inhibiting dihydropteroate synthase, it prevents bacterial growth and replication .

Antimicrobial Activity

Studies have demonstrated that compounds with similar structures exhibit significant antimicrobial properties. For instance, the introduction of the isothiazolidinyl group enhances the binding affinity to bacterial enzymes, leading to increased efficacy against various pathogens .

Anticancer Properties

Research indicates that sulfonamides can induce apoptosis in cancer cells. The mechanism involves the disruption of critical cellular pathways that regulate cell survival and proliferation. In vitro studies have shown that derivatives of this compound exhibit cytotoxic effects against several cancer cell lines .

Study 1: Antimicrobial Efficacy

A study conducted on a series of thiophene-based sulfonamides found that compounds similar to 5-chloro-N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)thiophene-2-sulfonamide demonstrated potent activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were significantly lower than those of standard antibiotics, suggesting a promising alternative for treating resistant infections .

Study 2: Cancer Cell Inhibition

Another investigation focused on the anticancer potential of thiophene derivatives. The results indicated that 5-chloro-N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)thiophene-2-sulfonamide effectively inhibited cell proliferation in breast cancer cells by inducing cell cycle arrest at the G2/M phase . This effect was associated with upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins.

Research Findings Summary

The biological activities of 5-chloro-N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)thiophene-2-sulfonamide can be summarized as follows:

Q & A

Q. What are the key considerations for optimizing the synthesis of 5-chloro-N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)thiophene-2-sulfonamide?

Methodological Answer:

- Stepwise Optimization : Focus on reaction parameters such as temperature (e.g., maintaining 60–80°C for cyclization), solvent selection (polar aprotic solvents like DMF for sulfonamide coupling), and stoichiometric ratios of intermediates (e.g., thiophene sulfonyl chloride to amine derivatives) .

- Purity Control : Use column chromatography or recrystallization to isolate the product, followed by HPLC to confirm purity (>95%).

- Spectroscopic Validation : Employ IR to confirm sulfonamide (S=O stretching at 1150–1350 cm⁻¹) and thiophene (C-S-C bending at 600–800 cm⁻¹) functional groups. NMR (¹H/¹³C) verifies aromatic proton environments and isothiazolidine ring integrity .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Methodological Answer:

- Multi-Technique Approach :

- Mass Spectrometry : Confirm molecular weight (e.g., [M+H]⁺ peak at m/z ~423) and fragmentation patterns matching the sulfonamide and thiophene moieties .

- X-ray Crystallography : Resolve crystal structures to validate bond angles and stereochemistry, particularly for the isothiazolidine dioxide ring .

- Elemental Analysis : Ensure %C, %H, %N, and %S align with theoretical values (e.g., C: 48.2%, H: 3.1%, N: 9.9%, S: 15.1%) .

Q. What experimental conditions influence the reactivity of the thiophene sulfonamide core in derivatization reactions?

Methodological Answer:

- Electrophilic Substitution : The electron-withdrawing sulfonamide group directs electrophiles (e.g., nitration, halogenation) to the thiophene ring’s 5-position. Use HNO₃/H₂SO₄ at 0–5°C for controlled nitration .

- Nucleophilic Attack on Isothiazolidine : The 1,1-dioxidoisothiazolidine ring reacts with nucleophiles (e.g., amines) under basic conditions (pH 9–10) to open the ring, forming sulfinic acid derivatives .

Advanced Research Questions

Q. How can researchers elucidate the mechanism of action for this compound’s antitumor activity?

Methodological Answer:

- In Vitro Screening : Use the NCI-60 cell line panel to assess cytotoxicity (IC₅₀ values) and compare activity profiles with known sulfonamide-based inhibitors (e.g., COX-2 or carbonic anhydrase inhibitors) .

- Target Identification : Perform molecular docking studies with proteins like tubulin or topoisomerase II, guided by the compound’s sulfonamide-thiophene pharmacophore. Validate binding via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .

- Apoptosis Assays : Measure caspase-3/7 activation in treated cells (e.g., using fluorescent substrates like DEVD-AMC) to confirm programmed cell death pathways .

Q. How should researchers address contradictory data in biological activity studies (e.g., variable IC₅₀ across cell lines)?

Methodological Answer:

- Dose-Response Reproducibility : Conduct triplicate experiments with standardized cell culture conditions (e.g., hypoxia vs. normoxia) to rule out microenvironmental effects .

- Metabolic Stability Testing : Use liver microsome assays (human/rat) to determine if metabolic degradation (e.g., cytochrome P450-mediated oxidation) reduces efficacy in certain cell lines .

- Structural Analog Comparison : Synthesize analogs (e.g., replacing the isothiazolidine ring with piperidine) to isolate structural contributors to activity discrepancies .

Q. What computational strategies are recommended for predicting this compound’s drug-likeness and off-target effects?

Methodological Answer:

- ADMET Prediction : Use tools like SwissADME to calculate logP (optimal range: 2–3), topological polar surface area (<140 Ų for oral bioavailability), and PAINS (pan-assay interference) alerts .

- QSAR Modeling : Train models on sulfonamide datasets to correlate structural features (e.g., sulfonamide substitution pattern) with biological activity .

- Molecular Dynamics Simulations : Simulate binding stability with target proteins (e.g., ≥50 ns runs) to assess conformational flexibility and residency time in active sites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.